molecular formula C12H8BrN3O B1524936 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol CAS No. 945376-95-4

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Cat. No.: B1524936
CAS No.: 945376-95-4
M. Wt: 290.11 g/mol
InChI Key: XBHIAJWNXVJSAA-UHFFFAOYSA-N
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Description

“4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol” is a chemical compound with the CAS Number: 945376-95-4 . It has a molecular weight of 290.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8BrN3O/c13-11-6-15-16-7-9 (5-14-12 (11)16)8-1-3-10 (17)4-2-8/h1-7,17H . This indicates that the compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Physical and Chemical Properties Analysis

This compound is a white to yellow or gray solid . The storage temperature is room temperature .

Scientific Research Applications

Antifungal Activity

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol and its derivatives exhibit significant antifungal properties. For instance, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have demonstrated effective antifungal abilities against various phytopathogenic fungi, including Cytospora sp. and Colletotrichum gloeosporioides (Zhang et al., 2016).

Synthesis and Functionalization

The compound has been used in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. An intermediate 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine facilitated the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, improving over prior methods, especially in cases requiring multiple unique aryl substituents (Catalano et al., 2015).

Anticancer and Anti-inflammatory Agents

Derivatives of this compound have been explored as potential anticancer and anti-inflammatory agents. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited promising cytotoxic activities against certain cancer cell lines (Rahmouni et al., 2016). Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs with the absence of ulcerogenic activity (Auzzi et al., 1983).

Antibacterial Properties

Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activities. For instance, novel 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and found to possess significant anti-inflammatory and antimicrobial activities against various bacteria and fungi (Aggarwal et al., 2014).

Inhibitors for Cognitive Impairment

Compounds based on pyrazolo[1,5-a]pyrimidine have been studied as potential inhibitors for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These inhibitors have shown efficacy in vivo and are being considered for treatment of various central nervous system disorders (Li et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

The future directions for this compound could involve further exploration of its potential as an antitumor scaffold and its enzymatic inhibitory activity . Its significant photophysical properties could also be of interest in material science .

Properties

IUPAC Name

4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHIAJWNXVJSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680661
Record name 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945376-95-4
Record name 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJZ4WL9NUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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